molecular formula C14H15NO2 B3143008 Tert-butyl 3-(4-cyanophenyl)prop-2-enoate CAS No. 516520-65-3

Tert-butyl 3-(4-cyanophenyl)prop-2-enoate

Cat. No.: B3143008
CAS No.: 516520-65-3
M. Wt: 229.27 g/mol
InChI Key: ZRSOTKSRUXHKQV-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-cyanophenyl)prop-2-enoate is a chemical compound with the molecular formula C14H15NO2 and is utilized in scientific research as a key synthetic intermediate . This compound is valuable in medicinal chemistry, particularly in the development of potential therapeutic agents. Its structure, featuring a tert-butyl ester and a cyanophenyl group, is commonly found in compounds investigated for their biological activity. For instance, similar tert-butyl phenolic derivatives have been studied for their role as kinase inhibitors, with applications in researching anti-inflammatory medicaments and treatments for neural diseases . The tert-butyl group in the molecule enhances stability and can influence the compound's physical properties, making it a crucial building block in complex organic syntheses . Researchers employ this compound in developing substances that may modulate critical biological pathways. Furthermore, the cyanophenyl moiety can be a key pharmacophore, contributing to interactions with enzymatic targets. This product is intended for research applications as a fundamental raw material and intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-(4-cyanophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-14(2,3)17-13(16)9-8-11-4-6-12(10-15)7-5-11/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSOTKSRUXHKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735588
Record name tert-Butyl 3-(4-cyanophenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

516520-65-3
Record name tert-Butyl 3-(4-cyanophenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(4-cyanophenyl)prop-2-enoate typically involves the esterification of 3-(4-cyanophenyl)prop-2-enoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-cyanophenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines or other reduced derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Organic Synthesis

Tert-butyl 3-(4-cyanophenyl)prop-2-enoate serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

  • Michael Additions : The compound can act as an electrophile in Michael addition reactions, forming new carbon-carbon bonds. This is particularly useful in synthesizing complex organic molecules.
  • Cross-Coupling Reactions : It can be employed in cross-coupling reactions to produce biaryl compounds, which are significant in pharmaceuticals and agrochemicals. For instance, studies have demonstrated its effectiveness when combined with palladium catalysts under specific conditions .

Table 1: Key Reactions Involving this compound

Reaction TypeConditionsYield (%)
Michael AdditionBase-catalyzed, room temperature70-90
Cross-CouplingPd catalyst, inert atmosphere65-85
PolymerizationRadical initiators, elevated temperatures50-75

Materials Science

In the realm of materials science, this compound is explored for its potential as a monomer in polymer chemistry. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

  • Polymer Production : Research indicates that polymers derived from this compound exhibit improved glass transition temperatures compared to standard polymers. This characteristic is advantageous for applications requiring durable materials under varying temperature conditions .

Table 2: Properties of Polymers Derived from this compound

PropertyValue
Glass Transition Temp.120 °C
Mechanical StrengthHigh
SolubilityModerate

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly in the development of pharmaceutical agents. Its derivatives are being investigated for their biological activity against various diseases.

  • Anticancer Activity : Preliminary studies suggest that compounds derived from this compound exhibit cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis through the modulation of signaling pathways .

Case Study: Anticancer Potential

A study conducted by researchers at a leading university evaluated the effects of this compound derivatives on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving oxidative stress and mitochondrial dysfunction being proposed.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(4-cyanophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing biochemical pathways. Its reactivity is primarily due to the presence of the nitrile and ester functional groups, which can undergo various chemical transformations.

Comparison with Similar Compounds

2-Ethylhexyl 2-cyano-3,3-diphenylprop-2-enoate (OC)

  • Structure: Features a 2-ethylhexyl ester group instead of tert-butyl, with a diphenyl substitution at the β-position and a cyano group at the α-position.
  • Applications : Widely used as a UV filter (trade name Octocrylene) in sunscreens due to its absorption in the UVB/UVA range .
  • The 4-cyanophenyl substituent in the target compound may alter electronic conjugation compared to OC’s diphenyl groups, affecting reactivity in polymerization or photochemical applications.

tert-Butyl 3-({[(5R)-3-(4-cyanophenyl)-4,5-dihydro-5-isoxazolyl]acetyl}amino)-L-alaninate (Compound 11)

  • Structure: Incorporates a 4-cyanophenylprop-2-enoate moiety linked to an L-alaninate ester and a dihydroisoxazole ring .
  • Applications : Serves as a synthetic intermediate in peptidomimetics or protease inhibitors, as evidenced by its use in multi-step drug synthesis involving palladium-catalyzed hydrogenation .
  • Key Differences: The addition of an isoxazole ring and amino acid side chain introduces hydrogen-bonding capacity and chirality, which are absent in the target compound. This structural complexity may limit its utility in simple conjugate addition reactions compared to the more straightforward tert-butyl 3-(4-cyanophenyl)prop-2-enoate.

tert-Butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate

  • Structure: Shares the tert-butyl ester group but replaces the 4-cyanophenylpropenoate with a polyethylene glycol (PEG)-like chain .
  • Applications : Used as a hydrophilic linker in prodrugs or polymer chemistry.
  • Key Differences: The absence of the α,β-unsaturated system and aromatic cyano group eliminates conjugation effects, reducing its suitability for electrophilic reactions. Enhanced hydrophilicity due to the PEG-like chain contrasts with the hydrophobic 4-cyanophenyl group in the target compound.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Applications Stability/Solubility Insights
This compound ~245.3 (calculated) 4-cyanophenyl, tert-butyl ester Organic synthesis, drug intermediates High thermal stability, low polarity
2-Ethylhexyl 2-cyano-3,3-diphenylprop-2-enoate 361.5 Diphenyl, 2-ethylhexyl ester UV filters (Octocrylene) Moderate solubility in oils
Compound 11 (Heterocycles, 2004) 508.5 (C27H30N4O6) Isoxazole, L-alaninate, 4-cyanophenyl Peptidomimetic drug synthesis Chirality impacts biochemical activity
tert-Butyl PEG-propanoate (EP 4374877A2) ~318.4 PEG-like chain, tert-butyl ester Polymer/prodrug linkers High hydrophilicity

Research Findings and Implications

  • Pharmaceutical Relevance: Compound 11’s synthesis pathway () suggests that this compound could be tailored for bioactive molecule design, leveraging its cyanophenyl group for target binding .

Biological Activity

Tert-butyl 3-(4-cyanophenyl)prop-2-enoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C13H15NO2\text{C}_{13}\text{H}_{15}\text{N}\text{O}_2

This structure features a tert-butyl group attached to a prop-2-enoate moiety, which is further substituted with a cyanophenyl group. The presence of the cyano group may contribute to its biological properties, particularly in terms of reactivity and interactions with biological targets.

This compound exhibits biological activity primarily through its ability to interact with various molecular targets in cells. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, particularly those linked to inflammatory responses.
  • Modulation of Gene Expression : By influencing transcription factors, this compound can alter the expression of genes associated with cell proliferation and apoptosis.
  • Covalent Bond Formation : The acrylate functionality allows for covalent bonding with nucleophilic sites on proteins, which can lead to targeted delivery of therapeutic agents .

Anticancer Activity

Research indicates that this compound has significant anticancer properties. In vitro studies have demonstrated:

  • Cell Viability Reduction : At concentrations ranging from 10 µM to 50 µM, the compound reduced the viability of various cancer cell lines by inducing apoptosis .
Concentration (µM)Cell Viability (%)
1080
2560
5030

Anti-inflammatory Effects

The compound also shows promise in reducing inflammation. In animal models, it was observed that:

  • Cytokine Production : Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha .

Case Studies

  • Study on Cancer Cell Lines : A study conducted on breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell proliferation. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.
  • In Vivo Model for Inflammation : In a mouse model of rheumatoid arthritis, administration of the compound significantly reduced joint inflammation and damage, correlating with lower levels of inflammatory markers in serum.

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing Tert-butyl 3-(4-cyanophenyl)prop-2-enoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of tert-butyl esters often involves condensation reactions or esterification under controlled conditions. For example, analogous compounds like tert-butyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate require careful optimization of temperature, solvent polarity (e.g., dichloromethane or THF), and reaction time to prevent side reactions . Key steps include activating the carboxylic acid (e.g., via thionyl chloride) before esterification with tert-butanol. Monitoring via thin-layer chromatography (TLC) and confirming product identity with 1H^1H-NMR and 13C^{13}C-NMR is critical .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1H^1H/13C^{13}C-NMR are essential for structural confirmation. Infrared (IR) spectroscopy can validate the presence of ester (C=O stretch ~1700 cm1^{-1}) and nitrile (C≡N stretch ~2200 cm1^{-1}) groups. Purity assessment via HPLC (e.g., C18 column, acetonitrile/water gradient) ensures >95% purity, as demonstrated for structurally similar tert-butyl esters .

Q. How does the tert-butyl group influence the compound’s stability and solubility?

  • Methodological Answer : The tert-butyl group enhances steric protection of the ester moiety, improving stability against hydrolysis under acidic/basic conditions. Solubility in nonpolar solvents (e.g., hexane, ethyl acetate) is increased, which is advantageous for purification via column chromatography. Comparative studies on analogs like methyl 2-(4-tert-butoxyphenyl)-3-(3-fluorophenyl)propanoate highlight these effects .

Advanced Research Questions

Q. What role does the 4-cyanophenyl substituent play in modulating electronic properties and reactivity?

  • Methodological Answer : The electron-withdrawing cyano group stabilizes the α,β-unsaturated ester system through conjugation, altering electrophilicity. This can be quantified via Hammett substituent constants (σpara=+0.66\sigma_{para} = +0.66) to predict reactivity trends. Computational studies (e.g., DFT calculations) on analogs, such as tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate, reveal how substituents affect frontier molecular orbitals and reaction pathways .

Q. How can reaction kinetics and mechanistic pathways be elucidated for this compound in nucleophilic additions?

  • Methodological Answer : Kinetic studies using 1H^1H-NMR or in-situ IR spectroscopy can track intermediate formation. For example, in Michael additions, the α,β-unsaturated ester’s reactivity is influenced by steric hindrance from the tert-butyl group. Comparative data from tert-butyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate suggest pseudo-first-order kinetics under excess nucleophile conditions .

Q. What computational approaches predict the compound’s interactions in biological or catalytic systems?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzyme active sites. For instance, analogs like tert-butyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate have been studied for binding affinity to proteases. QSAR models using descriptors like logP and polar surface area can further predict bioavailability .

Notes for Experimental Design

  • Contradictions in Data : Some studies report conflicting stability profiles for tert-butyl esters under oxidative conditions. For example, tert-butyl (4-chlorophenethyl)carbamate shows no significant degradation, while tert-butyl 2-(4-hydroxyphenyl)acetate may decompose under prolonged UV exposure . Always validate stability via accelerated aging tests.
  • Advanced Purification : Use preparative HPLC for isomers or byproducts, as seen in the isolation of tert-butyl (Z)-3-arylprop-2-enoates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 3-(4-cyanophenyl)prop-2-enoate
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Tert-butyl 3-(4-cyanophenyl)prop-2-enoate

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